N-benzyl-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide
Overview
Description
Benzylacetamide is a type of organic compound that contains a benzyl group attached to an acetamide group . It’s a common structure in many pharmaceuticals and synthetic organic compounds .
Synthesis Analysis
The synthesis of benzylacetamide derivatives often involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The specific synthesis process for “N-benzyl-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide” would likely involve similar reactions, but the exact process would depend on the specific substituents and reaction conditions.Molecular Structure Analysis
The molecular structure of benzylacetamide derivatives is characterized by a benzyl group attached to an acetamide group . The specific structure of “this compound” would include additional substituents, which would affect its physical and chemical properties.Chemical Reactions Analysis
Benzylacetamide derivatives can undergo a variety of chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . The specific reactions that “this compound” can undergo would depend on its specific structure and the reaction conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of benzylacetamide derivatives depend on their specific structure. For example, the molecular formula of benzylacetamide is C9H11NO, with an average mass of 149.190 Da and a monoisotopic mass of 149.084061 Da .Mechanism of Action
Properties
IUPAC Name |
N-benzyl-2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-2-28-20-11-7-6-10-18(20)16-25-13-12-23-22(27)19(25)14-21(26)24-15-17-8-4-3-5-9-17/h3-11,19H,2,12-16H2,1H3,(H,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFZDMMTJQNVHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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